molecular formula C22H24N4O4S B2971592 N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941880-70-2

N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2971592
CAS RN: 941880-70-2
M. Wt: 440.52
InChI Key: DVVUVEBMDGFLTK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as DTUC, is a synthetic compound that has been studied for its potential use in scientific research. DTUC is a thiazole-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in the field of pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies

    The compound's structural analogs are often synthesized through reactions involving specific precursors to introduce thiazole units, showcasing a variety of synthetic routes applicable for complex thiazole derivatives. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlights a method involving the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, demonstrating the versatility in synthesizing compounds with intricate structures (Prabhuswamy et al., 2016).

  • Crystal and Molecular Structure

    The detailed crystallographic analysis of related compounds, as seen in the study by Prabhuswamy et al., provides insights into the molecular arrangement and stability conferred by specific substituents, such as dimethoxyphenyl groups. This knowledge can be essential for understanding the structural requirements for the desired biological or physical properties.

Potential Applications

  • Antiviral and Antiinflammatory Activities

    Research on thiazole derivatives has shown that these compounds can exhibit significant biological activities, including antiviral and antiinflammatory effects. For instance, thiazole C-nucleosides have been tested for in vitro activity against various viruses, indicating the potential for thiazole derivatives to serve as antiviral agents (Srivastava et al., 1977).

  • Anticancer Properties

    Novel pyrazole derivatives, including those with thiazole units, have been synthesized and tested for their antiinflammatory activity, showing potential as anticancer agents due to their ability to inhibit the proliferation of cancer cells with minimal toxicity (El‐Hawash & El-Mallah, 1998).

  • Material Science Applications

    In addition to biomedical applications, thiazole derivatives have been explored for use in material science, such as in the synthesis of disperse dyes containing thiazole and selenium units for dyeing polyester fibers, indicating the versatility of thiazole derivatives in various fields of research (Khalifa et al., 2015).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14-4-7-16(8-5-14)24-21(28)26-22-25-17(13-31-22)20(27)23-11-10-15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVUVEBMDGFLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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